Technical Whitepaper: Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) in Drug Design and Chemical Synthesis
Technical Whitepaper: Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) in Drug Design and Chemical Synthesis
Executive Summary
Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) is a highly versatile
Physicochemical Profile
Understanding the baseline properties of diethyl[(methylamino)methyl]phosphonate is essential for predicting its behavior in organic synthesis and biological assays. The presence of both a secondary amine (electron donor) and a diethyl phosphonate ester (hydrogen bond acceptor) dictates its solubility and reactivity profile[1].
| Property | Value/Description |
| Chemical Name | Diethyl[(methylamino)methyl]phosphonate |
| CAS Registry Number | 77225-68-4[1] |
| Molecular Formula | C₆H₁₆NO₃P[2] |
| Molecular Weight | 181.17 g/mol [3] |
| InChIKey | OTKFWEJWFSHXBV-UHFFFAOYSA-N[1] |
| Hazard Statements | H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract Irritation)[4] |
| Structural Class |
Structural Utility and Application Logic
The utility of diethyl [(methylamino)methyl]phosphonate stems from its bifunctional nature. The secondary amine can be readily functionalized (e.g., via reductive amination, acylation, or alkylation) to build complex peptidomimetics. Meanwhile, the diethyl phosphonate ester can be selectively hydrolyzed to the corresponding phosphonic acid, which mimics the transition state of peptide bond cleavage, thereby conferring inhibitory activity against target metalloproteases.
Logical workflow of CAS 77225-68-4 in peptidomimetic drug discovery.
Analytical Validation Methodologies
To ensure reproducibility in drug development, the integrity of the starting material must be rigorously verified. The following self-validating protocols are designed to confirm the identity and purity of diethyl[(methylamino)methyl]phosphonate.
Protocol A: Multinuclear NMR Characterization (¹H, ¹³C, ³¹P)
Because the molecule contains a phosphorus atom directly bonded to a carbon, ³¹P NMR and ¹H NMR are the most definitive methods for structural confirmation[5].
Rationale: The secondary amine is basic; therefore, using a non-protic, non-acidic solvent like CDCl₃ prevents rapid proton exchange that could broaden the amine signal. Furthermore, the ³¹P nucleus (spin 1/2) will couple with the adjacent methylene protons, providing a diagnostic splitting pattern.
Step-by-Step Methodology:
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Sample Preparation: Weigh 15–20 mg of diethyl [(methylamino)methyl]phosphonate into a clean glass vial.
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Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
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³¹P NMR Acquisition:
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Tune the probe to the ³¹P frequency.
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Acquire a proton-decoupled ³¹P{¹H} spectrum to observe a single sharp peak (typically around 20–25 ppm, characteristic of alkylphosphonates).
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¹H NMR Acquisition:
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Acquire the ¹H spectrum.
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Validation Check: Look for the diagnostic doublet for the P-CH₂-N protons. The coupling constant (
) is typically around 12–15 Hz, confirming the direct attachment of the methylene group to the phosphorus atom. The ethoxy groups will present as a complex multiplet (or distinct triplet/quintet) due to coupling with both adjacent protons and the phosphorus atom.
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Protocol B: LC-MS Purity Profiling
Rationale: The basic secondary amine makes this compound highly amenable to Positive Electrospray Ionization (ESI+). A reversed-phase method with a slightly basic or neutral mobile phase additive (like ammonium acetate) is preferred to maintain sharp peak shapes, as acidic modifiers (like 0.1% TFA) might cause the polar aminophosphonate to elute too close to the solvent front.
Step-by-Step Methodology:
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Mobile Phase Setup:
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Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water.
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Solvent B: LC-MS grade Acetonitrile.
-
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Column Selection: Use a polar-embedded C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) to ensure adequate retention of the polar molecule.
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Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Ionization & Detection:
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Set the mass spectrometer to ESI+ mode.
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Validation Check: Extract the ion chromatogram for the
adduct at m/z 182.1. The presence of a single dominant peak at this mass confirms the compound's identity and chromatographic purity.
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Safety and Handling Procedures
While not highly toxic, diethyl[(methylamino)methyl]phosphonate is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[4].
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PPE Requirements: Standard laboratory personal protective equipment must be worn, including nitrile gloves, safety goggles, and a flame-resistant lab coat.
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Engineering Controls: All transfers, weighing, and reactions involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.
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Storage: Store in a cool, dry place away from strong oxidizing agents. The compound should be kept tightly sealed to prevent the hydrolysis of the phosphonate ester by ambient moisture.
References
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SpectraBase. "Diethyl-[(methylamino)-methyl]-phosphonate - Optional[31P NMR]". John Wiley & Sons, Inc. Available at: [Link]


